Felypressin

Übersicht

Beschreibung

Felypressin is a synthetic nonapeptide that is chemically related to vasopressin, the posterior pituitary hormone . It is a non-catecholamine vasoconstrictor used in local anesthetic injections for dental use . It is added to some local anesthetics such as prilocaine in a concentration of 0.03 IU/ml .

Synthesis Analysis

This compound is a synthetic analog of lypressin or vasopressin with a greater vasoconstrictor activity than antidiuretic action . It is a synthetic vasoconstrictor substance that changes 2 tyrosines of vasopressin to phenylalanine and 8 arginine to lysine .

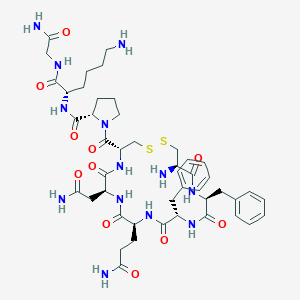

Molecular Structure Analysis

This compound is a synthetic nonapeptide comprising cysteinyl, phenylalanyl, phenylalanyl, glutaminyl, asparaginyl, cysteinyl, prolyl, lysyl, and glycinamide residues in sequence, with a disulfide bridge joining the two cysteine residues .

Chemical Reactions Analysis

This compound binds to the vasopressin receptor V1a . This causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules .

Physical And Chemical Properties Analysis

This compound has a chemical formula of C46H65N13O11S2 and a molar mass of 1040.22 g/mol . It is a solid substance that is soluble in water .

Wissenschaftliche Forschungsanwendungen

Hämostase Anwendungen in der Zahnmedizin

Felypressin wird hauptsächlich als hämostatisches Mittel bei zahnärztlichen Eingriffen eingesetzt. Es ist ein synthetisches Analog von Vasopressin mit einer stärkeren vasokonstriktiven Wirkung, die dazu beiträgt, Blutungen während zahnärztlicher Operationen durch die Verengung von Blutgefäßen zu kontrollieren .

Herz-Kreislauf-Forschung

Studien haben die kardiovaskulären Auswirkungen von this compound untersucht, insbesondere seine Auswirkungen auf den arteriellen Druck bei normotensiven und hypertensiven Patienten. Es wurde mit Epinephrin verglichen, um seine Eignung als Vasokonstriktor für hypertensive Patienten zu analysieren .

Anästhesie-Zusatz

In der Anästhesie wird this compound in Kombination mit Lokalanästhetika wie Prilocain verwendet, um Blutungen zu reduzieren und die Dauer der Anästhesie zu verlängern. Diese Kombination wird besonders für ältere Menschen empfohlen, bei denen eine Tachykardie vermieden werden muss .

Behandlung des septischen Schocks

Als Analog von Vasopressin wurde this compound auf sein Potenzial zur Behandlung von septischem Schock untersucht. Forschungen zeigen, dass Vasopressin-Analoga die hämodynamische Stabilisierung bei Patienten mit septischem Schock fördern können .

Myokardischämie-Studien

Tierstudien haben gezeigt, dass this compound Myokardischämie und eine verminderte Koronardurchblutung verursachen kann, was wichtige Einblicke in sein Sicherheitsprofil und potenzielle kardiovaskuläre Risiken bietet .

Zahnärztlicher Vasokonstriktor

this compound wird als Vasokonstriktor in zahnärztlichen Anästhetika verwendet, um Blutungen zu minimieren und ein klares Operationsfeld zu erhalten. Seine Wirksamkeit und sein Sicherheitsprofil machen es zu einem wertvollen Werkzeug für Zahnärzte .

Pharmakokinetik und Dynamik

Die Forschung zur Pharmakokinetik und Dynamik von this compound hilft, seine Absorption, Verteilung, Metabolisierung und Ausscheidung zu verstehen, was für die Optimierung seiner klinischen Anwendung entscheidend ist .

Alternative zu Epinephrin

This compound dient als Alternative zu Epinephrin für Patienten, die empfindlich auf Katecholamine reagieren, und bietet eine sicherere Option für Personen mit kardiovaskulären Problemen .

Safety and Hazards

Felypressin is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of fire, the substance may form hazardous decomposition products: Carbon-, sulphur- and nitrogen oxides .

Wirkmechanismus

Target of Action

Felypressin primarily targets the Vasopressin V1a receptor . This receptor is found in various sites around the body, including the CNS, liver, anterior pituitary, muscle (both vascular and non-vascular smooth muscle), and platelets .

Mode of Action

This compound, a synthetic analog of lypressin or vasopressin, binds to the Vasopressin V1a receptor . This binding causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles, and venules . The vasoconstrictive action of this compound seems to be mediated by V1 receptors of the blood vessel smooth muscle .

Biochemical Pathways

Its vasoconstrictive activity mainly originates from inducing constriction of the venous part of the circulation .

Result of Action

The primary result of this compound’s action is the contraction of the smooth muscle in the vascular bed, leading to vasoconstriction . This makes it particularly useful as a hemostatic agent , and it is used primarily in local anesthetic injections for dental use .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that this compound is added to some local anesthetics such as prilocaine in a concentration of 0.03 IU/ml , and it will have its main physiological effects on vascular smooth muscle cells due to the form in which it is administered .

Eigenschaften

IUPAC Name |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H65N13O11S2/c47-18-8-7-14-29(40(64)52-23-38(51)62)54-45(69)35-15-9-19-59(35)46(70)34-25-72-71-24-28(48)39(63)55-31(20-26-10-3-1-4-11-26)43(67)56-32(21-27-12-5-2-6-13-27)42(66)53-30(16-17-36(49)60)41(65)57-33(22-37(50)61)44(68)58-34/h1-6,10-13,28-35H,7-9,14-25,47-48H2,(H2,49,60)(H2,50,61)(H2,51,62)(H,52,64)(H,53,66)(H,54,69)(H,55,63)(H,56,67)(H,57,65)(H,58,68)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKQVVDKFKYTNA-DZCXQCEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=CC=C4)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H65N13O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048599 | |

| Record name | Felypressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1040.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Felypressin binds to the vasopressin receptor V1a. This causes contraction of the smooth muscle in the vascular bed, especially capillaries, small arterioles and venules. | |

| Record name | Felypressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

56-59-7 | |

| Record name | Felypressin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felypressin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00093 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Felypressin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Felypressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

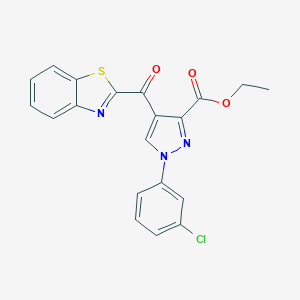

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-Bis(4-bromophenyl)isoxazolo[3,4-d]pyridazine](/img/structure/B344410.png)

methanone](/img/structure/B344413.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344416.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344418.png)

![2-Amino-7-(4-chlorophenyl)-3-[(2-chlorophenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344419.png)

![2-Amino-3-[(2-chlorophenyl)diazenyl]-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B344420.png)

methanone](/img/structure/B344421.png)

![1,3-benzothiazol-2-yl[4-(2-furoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344423.png)

![1,3-benzothiazol-2-yl[1-{4-nitrophenyl}-4-(2-naphthoyl)-1H-pyrazol-3-yl]methanone](/img/structure/B344426.png)

![[3-(1,3-Benzothiazole-2-carbonyl)-1-(3-chlorophenyl)pyrazol-4-yl]-naphthalen-1-ylmethanone](/img/structure/B344427.png)

![1,3-benzothiazol-2-yl[4-(2-naphthoyl)-1-phenyl-1H-pyrazol-3-yl]methanone](/img/structure/B344428.png)

![1-(4-Bromophenyl)-4-[1-naphthalenyl(oxo)methyl]-3-pyrazolecarboxylic acid ethyl ester](/img/structure/B344429.png)

![3-Phenylpyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B344431.png)